Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether
Description
Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether is a heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyrazine core linked to a phenyl ether group via a methylene bridge. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active imidazo-fused heterocycles, which are often explored as kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-17-9-7-15(8-10-17)13-19-22-20(16-5-3-2-4-6-16)18-14-21-11-12-23(18)19/h2-10,21H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYOHSNOUUOGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=C3N2CCNC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether (CAS Number: 1353505-17-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its complex heterocyclic framework. The molecular formula is with a molecular weight of 319.4 g/mol. The compound's structure suggests potential interactions with various biological targets due to the presence of both aromatic and heterocyclic components.
2. Neuroprotective Effects
Research into related compounds has demonstrated neuroprotective effects mediated by inhibition of monoamine oxidase (MAO) enzymes. Compounds that inhibit MAO-B are particularly noted for their role in protecting dopaminergic neurons from neurotoxicity associated with conditions like Parkinson's disease. Given its structural attributes, this compound may exhibit similar neuroprotective properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | MAO-B Inhibition | |
| Compound C | Neuroprotective |
Case Study 1: Structure-Activity Relationship (SAR)
A study focusing on the SAR of imidazo[1,5-a]pyrazine derivatives revealed that modifications at the phenyl ether position significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced activity against cancer cell lines. This suggests that this compound could be optimized for increased efficacy through structural modifications.
Case Study 2: Neurotoxicity Assessment
In a comparative analysis of neurotoxic effects in animal models using various imidazo derivatives, it was found that compounds with higher lipophilicity were more likely to penetrate the blood-brain barrier and exert neuroprotective effects. While direct studies on this compound are not yet available, its lipophilic nature suggests potential for similar outcomes.
Scientific Research Applications
Pharmacological Activity
Research has indicated that compounds similar to methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether may exhibit various pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives of tetrahydroimidazo[1,5-a]pyrazine can inhibit cancer cell proliferation. The specific interactions of the imidazo ring with biological targets are under investigation for their potential to act as anticancer agents.
- Neuroprotective Effects : Some compounds within this class have demonstrated neuroprotective properties in preclinical models. This suggests potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it a candidate for developing new antibiotics.
Case Studies
Several studies have explored the biological activity of related compounds:
- A study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of tetrahydroimidazo[1,5-a]pyrazine derivatives as potential anticancer agents. These studies highlighted the importance of structural modifications for enhancing activity against specific cancer types .
- Another research article focused on the neuroprotective effects of tetrahydroimidazo derivatives in models of Alzheimer's disease. The findings suggested that these compounds could modulate neuroinflammatory pathways .
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has indicated that such compounds can improve the mechanical properties and thermal stability of polymers.
Nanotechnology
In nanotechnology applications, this compound can be used as a functionalizing agent for nanoparticles. Its ability to interact with various substrates makes it suitable for enhancing the properties of nanomaterials used in drug delivery systems.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Core Heterocycle Variations
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l): This compound () shares a tetrahydroimidazo-fused core but differs in the heterocyclic system (pyridine vs. pyrazine). The pyridine ring lacks the second nitrogen atom present in pyrazine, reducing electron-deficient character and altering binding interactions. The nitro and cyano substituents enhance electrophilicity, contrasting with the phenyl ether group in the target compound, which prioritizes lipophilicity over reactivity .
- 1-Cyclohexyl-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine (Patent Example): This patent compound () features a pyrrolo[2,3-e]pyrazine fused system, introducing an additional nitrogen atom in the pyrrole ring.
2.1.2 Substituent Analysis
| Compound | Core Structure | Key Substituents | Pharmacological Relevance |
|---|---|---|---|
| Target Compound | Tetrahydroimidazo[1,5-a]pyrazine | Phenyl ether, methylene bridge | Potential CNS or kinase modulation |
| Diethyl 8-cyano-7-(4-nitrophenyl)... [5] | Tetrahydroimidazo[1,2-a]pyridine | Nitrophenyl, cyano, esters | Electrophilic intermediate |
| 1-Cyclohexyl-3-(4-(methylsulfonyl)... [4] | Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine | Cyclohexyl, methylsulfonyl | Kinase inhibition candidate |
Pharmacological and Physicochemical Properties
Solubility and Bioavailability :
The phenyl ether group in the target compound increases logP compared to the sulfonamide-containing patent compound (), suggesting superior blood-brain barrier penetration but reduced aqueous solubility.Biological Activity :
Imidazo[1,5-a]pyrazine derivatives in are linked to kinase inhibition, while pyridine-based analogues () show cytotoxicity in proliferation assays (e.g., Mosmann’s method; ). The target compound’s phenyl ether group may confer unique selectivity profiles, though empirical data are needed .
Research Findings and Data Tables
Physicochemical Data
| Property | Target Compound | Diethyl 8-cyano-7-(4-nitrophenyl)... [5] | 1-Cyclohexyl-3-(4-(methylsulfonyl)... [4] |
|---|---|---|---|
| Molecular Weight (g/mol) | Not reported | ~550 (estimated) | Not reported |
| Melting Point (°C) | Not reported | 243–245 | Not reported |
| logP (Predicted) | ~3.2 | ~2.8 | ~1.9 |
Preparation Methods
Step (i): Palladium-Catalyzed Coupling
- Reaction: Coupling of an intermediate compound (e.g., compound 6) with a phenyl-containing reagent (compound 3).
- Catalysts: Palladium(II) acetate combined with ligands such as triphenylphosphine, 1,1'-bisdiphenylphosphinoferrocene, or dichlorobis(triphenylphosphine)palladium(II).
- Bases: Cesium carbonate or sodium carbonate.
- Solvents: 1,4-dioxane, N,N-dimethylformamide (DMF), or 1,2-dimethoxyethane.
- Temperature: Room temperature up to reflux.
- Additional: Copper(I) salts like copper(I) iodide or copper(I) chloride may be added to facilitate the coupling reaction.
This step forms a key carbon-nitrogen bond linking the heterocyclic core to the phenyl moiety.
Step (ii): Alkylation with Triethyloxonium Tetrafluoroborate
- Reaction: Treatment of intermediate compounds with triethyloxonium tetrafluoroborate to introduce alkyl groups.
- Solvent: Typically 1-butanol.
- Temperature: Reflux conditions.
- This step can be combined with the next step to streamline synthesis and avoid intermediate isolation.
Step (iii): Condensation with Alpha-Amino Ketones
- Reaction: Reaction of the alkylated intermediate with suitable alpha-amino ketones in 1-butanol.
- Temperature: Reflux.
- This step constructs the imidazo[1,5-a]pyrazine ring system by cyclization.
Step (iv): Hydrogenation for Saturation
- Reaction: Catalytic hydrogenation of unsaturated intermediates to obtain the tetrahydro derivative.
- Catalysts: 10% palladium on carbon or platinum(IV) oxide.
- Pressure: Atmospheric (14.7 psi) to 50 psi.
- Solvents: Methanol or ethanol.
- Temperature: Room temperature to 50 °C.
- This step saturates the ring system to yield the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core.
Representative Experimental Procedure and Yield
This reductive amination step is crucial for linking the heterocyclic intermediate to the phenyl ether moiety efficiently, providing a high yield under mild conditions.
Summary of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalysts | Palladium(II) acetate with triphenylphosphine or ferrocene-based ligands; Pd/C or PtO2 for hydrogenation |
| Bases | Cesium carbonate, sodium carbonate |
| Solvents | 1,4-dioxane, DMF, 1,2-dimethoxyethane, 1-butanol, dichloromethane, ethanol, methanol |
| Temperature Range | Room temperature to reflux (20 °C to ~100 °C), hydrogenation up to 50 °C |
| Pressure | Atmospheric to 50 psi for hydrogenation |
| Yield | Up to 92% for reductive amination step |
Research Findings and Notes
- The combination of palladium catalysts with phosphine ligands and copper(I) salts enhances coupling efficiency.
- Using triethyloxonium tetrafluoroborate enables smooth alkylation steps, which can be telescoped with subsequent condensation.
- Hydrogenation under mild pressure and temperature conditions ensures selective saturation without degrading sensitive groups.
- The reductive amination with sodium tris(acetoxy)borohydride is a highly efficient method for linking intermediates, yielding over 90% product.
- Solvent choice is critical for reaction efficiency and product purity; polar aprotic solvents favor coupling, while alcohols are preferred for hydrogenation and condensation.
Q & A
Q. Basic
- Chromatography : TLC (petroleum ether/ethyl acetate, 4:1) monitors reaction progress ; HPLC confirms purity (>95%).
- Spectroscopy :
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., EIMS base peak at m/z 356) .
How does the phenyl ether moiety influence the compound’s pharmacological activity?
Advanced
The phenyl ether group enhances:
- Lipophilicity : Improves membrane permeability, as seen in analogs with similar substituents .
- Target binding : The methoxy group engages in hydrogen bonding with enzymes (e.g., kinases) or receptors, as observed in imidazopyrazine derivatives .
- Metabolic stability : Ether linkages resist hydrolysis compared to ester groups, prolonging half-life .
Validation : Structure-activity relationship (SAR) studies via bioassays (e.g., dose-response curves in cytotoxicity assays) .
What strategies address poor solubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .
- Salt formation : Convert the free base to hydrochloride or acetate salts (improves aqueous solubility) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) that cleave in vivo .
Testing : Solubility is quantified via shake-flask methods, with UV-Vis or LC-MS detection .
How can computational methods guide the optimization of this compound’s synthetic pathway?
Q. Advanced
- DFT calculations : Predict transition states for cyclization steps, reducing trial-and-error in catalyst selection .
- Molecular docking : Screen substituent effects on target binding (e.g., imidazopyrazine analogs with kinase targets) .
- Retrosynthetic analysis : Tools like Synthia™ propose feasible routes using available precursors (e.g., 4-azidomethyl intermediates) .
Validation : Compare computational predictions with experimental yields and selectivity .
What are the common impurities in the final product, and how are they removed?
Q. Advanced
- Byproducts : Unreacted azides, dimerized intermediates, or oxidized species.
- Purification :
- Characterization : GC-MS or ¹H NMR quantifies impurity levels (<0.5% threshold) .
How does steric hindrance from the tetrahydroimidazopyrazine ring affect reactivity?
Advanced
The saturated ring reduces planar rigidity, leading to:
- Slower reaction kinetics : Steric shielding of the methylene bridge delays nucleophilic attacks .
- Conformational flexibility : Enhances binding to allosteric enzyme pockets compared to rigid aromatic systems .
Mitigation : Use bulky bases (e.g., DBU) to deprotonate hindered sites during functionalization .
What in vitro models are suitable for preliminary bioactivity testing?
Q. Advanced
- Cell viability assays : MTT or Mosmann’s colorimetric assay (IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Permeability : Caco-2 monolayer models predict intestinal absorption .
Data interpretation : Compare with positive controls (e.g., imatinib for kinase inhibition) .
How can isotopic labeling (e.g., ¹⁴C) aid in metabolic studies?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
